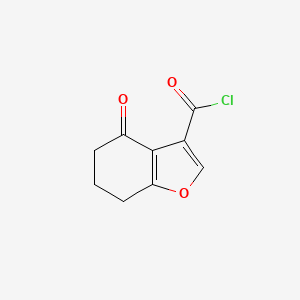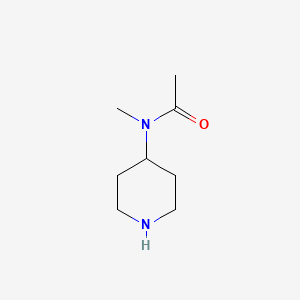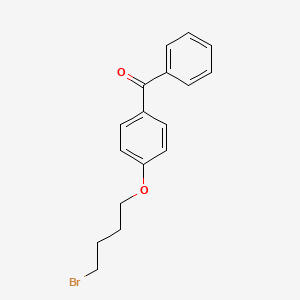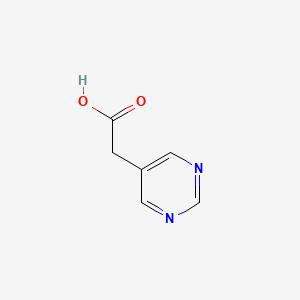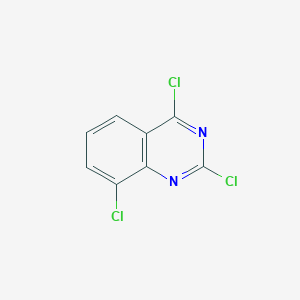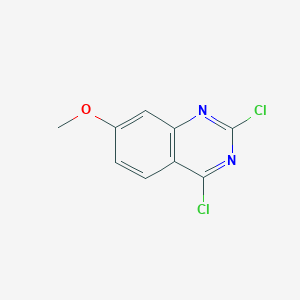
2-(4-Cyclopropylphenyl)acetic acid
Overview
Description
2-(4-Cyclopropylphenyl)acetic acid, commonly referred to as CPPA, is an organic compound that is found in several plant species. CPPA is a member of the phenylacetic acid family and is an important intermediate in the synthesis of a wide variety of pharmaceuticals and other compounds. CPPA is a key component in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and antidepressants. CPPA has also been used as a reagent in the synthesis of other compounds, including polymers and dyes.
Scientific Research Applications
Subheading: Trends and Gaps in 2,4-D Herbicide Research
A comprehensive scientometric review was conducted to understand the global research trends and gaps in the study of 2,4-D herbicide toxicity. 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture and urban activities for pest control, often reaching natural environments. The review utilized Web of Science data to quantitatively visualize the development of research in this field. The USA, Canada, and China emerged as the leading contributors. Research mainly concentrated in the 'Toxicology' and 'Biochemical and Molecular Biology' categories, with significant correlations to glyphosate and atrazine studies. The review highlighted the need for future research to focus on molecular biology, particularly gene expression, and the assessment of exposure in vertebrates and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Biological Activity of Thiourea Derivatives
Subheading: Biological Applications of Cyclopropane Carboxylic Acid Derivatives
A study on cyclopropanecarboxylic acid and 2,2-dimethyl cyclopropanecarboxylic acid explored their biological activity as leading compounds. Six new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized and tested. Preliminary biological tests revealed that specific compounds showcased excellent herbicidal and fungicidal activities, demonstrating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).
properties
IUPAC Name |
2-(4-cyclopropylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40641-90-5 | |
| Record name | 2-(4-cyclopropylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



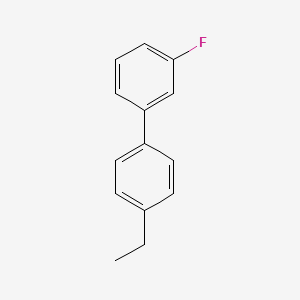

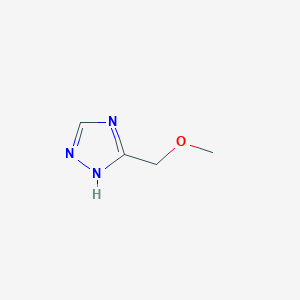
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)


